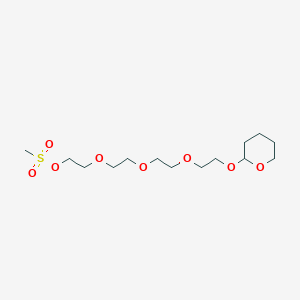
MS-Peg4-thp
Overview
Description
Mechanism of Action
Target of Action
MS-Peg4-thp is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . These targets include E3 ubiquitin ligases and other proteins that can be bound by the ligands in the PROTAC .
Mode of Action
The mode of action of this compound involves the formation of a bridge between the target protein and an E3 ubiquitin ligase . This is achieved through the two different ligands in the PROTAC, which are connected by the this compound linker . The interaction between the PROTAC and its targets leads to the ubiquitination and subsequent degradation of the target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By causing the degradation of specific target proteins, this compound can influence various downstream effects depending on the functions of the degraded proteins .
Pharmacokinetics
The PEGylation of the linker may enhance its solubility and stability, potentially improving the bioavailability of the PROTAC .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the roles of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease symptoms.
Biochemical Analysis
Biochemical Properties
MS-Peg4-thp is a polyethylene glycol-based linker that interacts with various enzymes, proteins, and biomolecules. In the context of PROTACs, this compound connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein. The E3 ubiquitin ligase is responsible for tagging the target protein with ubiquitin molecules, marking it for degradation by the proteasome. The polyethylene glycol moiety of this compound provides flexibility and solubility, enhancing the overall stability and efficacy of the PROTAC molecule .
Cellular Effects
This compound influences various cellular processes by facilitating the degradation of target proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. This compound, as part of the PROTAC molecule, ensures the selective and efficient degradation of these target proteins, thereby modulating cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. This compound connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein. Upon binding to the target protein, the E3 ubiquitin ligase tags it with ubiquitin molecules. This ubiquitination signals the proteasome to degrade the target protein. This compound ensures the proximity and proper orientation of the ligands, facilitating the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound remains stable under standard storage conditions, but its efficacy may decrease over extended periods. In vitro and in vivo studies have demonstrated that this compound maintains its activity for several months when stored at appropriate temperatures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively facilitates the degradation of target proteins without causing significant toxicity. At higher doses, adverse effects such as off-target protein degradation and toxicity may occur. Studies have shown that there is a threshold dose beyond which the efficacy of this compound plateaus, and higher doses do not result in increased degradation of target proteins .
Metabolic Pathways
This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes such as E3 ubiquitin ligases and proteasomes. The polyethylene glycol moiety of this compound enhances its solubility and stability, allowing it to efficiently participate in the degradation of target proteins. The metabolic flux and levels of metabolites are influenced by the degradation of target proteins facilitated by this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The polyethylene glycol moiety of this compound enhances its solubility, allowing it to diffuse easily through cellular membranes. Once inside the cell, this compound localizes to specific compartments where it interacts with the target protein and the E3 ubiquitin ligase .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its role in PROTACs. This compound directs the PROTAC molecule to specific cellular compartments where the target protein and the E3 ubiquitin ligase are located. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the appropriate organelles. The activity and function of this compound are influenced by its subcellular localization, ensuring the efficient degradation of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS-Peg4-thp involves the reaction of tetrahydro-2H-pyran-2-yl methanesulfonate with polyethylene glycol (PEG) derivatives. The reaction typically occurs under mild conditions, using solvents such as dichloromethane or dimethylformamide, and is catalyzed by bases like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
MS-Peg4-thp primarily undergoes substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can also participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by nucleophiles such as amines or thiols .
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, dimethylformamide
Catalysts: Triethylamine, pyridine
Major Products
The major products formed from these reactions are PEG derivatives with various functional groups, depending on the nucleophile used. For example, reacting this compound with an amine results in a PEG-amine derivative .
Scientific Research Applications
MS-Peg4-thp is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to selectively degrade target proteins, making them valuable tools in drug discovery and development .
Chemistry
In chemistry, this compound is used to create PEGylated compounds, which have improved solubility and stability. These compounds are often used in various chemical reactions and as intermediates in the synthesis of more complex molecules .
Biology
In biological research, this compound is used to create PROTACs that target specific proteins for degradation. This allows researchers to study the function of these proteins and their role in various biological processes .
Medicine
In medicine, PROTACs containing this compound are being explored as potential therapeutic agents for diseases such as cancer and neurodegenerative disorders. By selectively degrading disease-causing proteins, these compounds offer a novel approach to treatment .
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapies. Its ability to improve the solubility and stability of compounds makes it a valuable tool in drug formulation and delivery .
Comparison with Similar Compounds
Similar Compounds
6-Maleimidocapronic acid: Another PROTAC linker used in the synthesis of PROTACs.
11-Aminoundecanoic acid: An alkyl chain-based PROTAC linker.
Diethylene glycol bis (p-toluenesulfonate): A PEG-based PROTAC linker.
Uniqueness
MS-Peg4-thp is unique due to its tetrahydro-2H-pyran-2-yl group, which provides additional stability and solubility to the PROTACs. This makes it particularly useful in the development of PROTACs for therapeutic applications .
Properties
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O8S/c1-23(15,16)22-13-11-19-9-7-17-6-8-18-10-12-21-14-4-2-3-5-20-14/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVHEXYPQZJGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


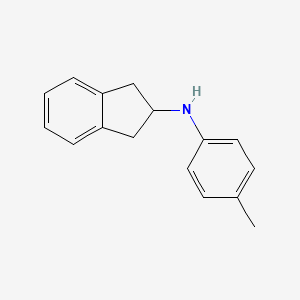

![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3104000.png)
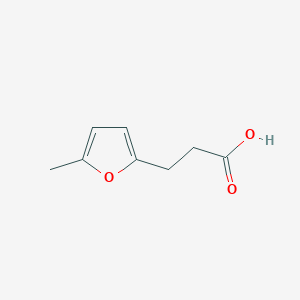

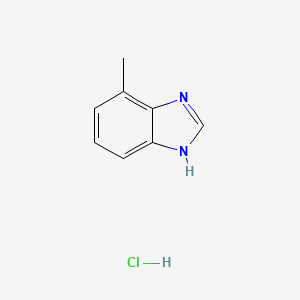


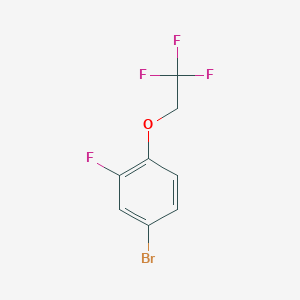

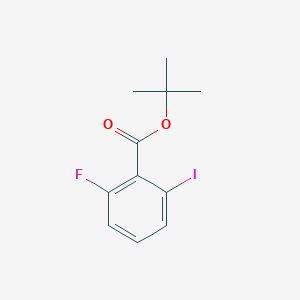
![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)
![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)
![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)
